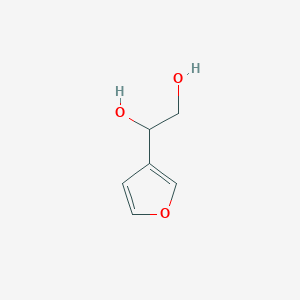![molecular formula C16H19NO2 B14587815 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol CAS No. 61595-32-2](/img/structure/B14587815.png)
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is an organic compound that belongs to the class of pyridines This compound features a pyridine ring substituted with benzyloxy, ethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with a benzyloxy methyl group. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting material, followed by the addition of the benzyloxy methyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve reactants and control reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-2-methylpyridin-3-ol: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.
5-(Methoxymethyl)-4-ethyl-2-methylpyridin-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in polarity and solubility.
Uniqueness
5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61595-32-2 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
4-ethyl-2-methyl-5-(phenylmethoxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C16H19NO2/c1-3-15-14(9-17-12(2)16(15)18)11-19-10-13-7-5-4-6-8-13/h4-9,18H,3,10-11H2,1-2H3 |
Clé InChI |
ISJFCXNOOTWULG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=C1COCC2=CC=CC=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
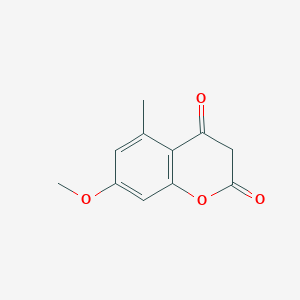
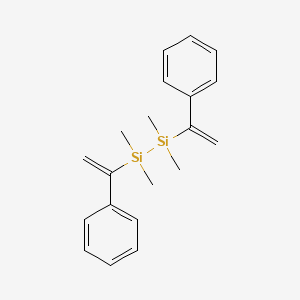
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
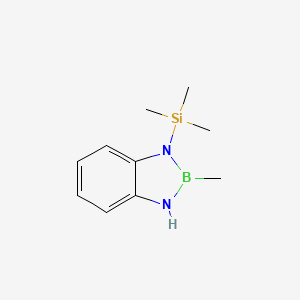

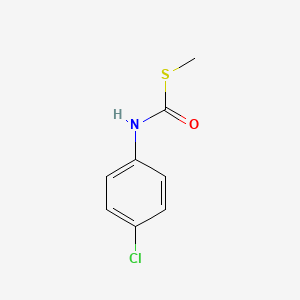
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

